Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate
Description
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a fused aromatic thiophene ring system substituted with three methoxy groups at positions 3, 5, and 6, and a methyl ester at position 2. The electron-donating methoxy groups influence its electronic properties, solubility, and reactivity, making it distinct from simpler benzo[b]thiophene derivatives .
Properties
CAS No. |
26759-49-9 |
|---|---|
Molecular Formula |
C13H14O5S |
Molecular Weight |
282.31 g/mol |
IUPAC Name |
methyl 3,5,6-trimethoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H14O5S/c1-15-8-5-7-10(6-9(8)16-2)19-12(11(7)17-3)13(14)18-4/h5-6H,1-4H3 |
InChI Key |
ODZIMFDGNPPJMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(S2)C(=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of a suitable thiophene precursor with a methoxy-substituted benzaldehyde, followed by esterification. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields for thiophene derivatives . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of methoxy groups and the carboxylate ester group allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ester group to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by the electron-donating methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Biological Activities
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate has been studied for its potential biological activities, particularly as an antitumor agent. Research indicates that derivatives of benzo[b]thiophene can inhibit microtubule polymerization, a crucial process in cell division. Compounds related to this structure have shown promising antiproliferative activity against various cancer cell lines.
Case Studies: Antitumor Activity
- Study on Microtubule Inhibition : A study demonstrated that derivatives of benzo[b]thiophene exhibited potent inhibition of tubulin polymerization at the colchicine site. Specifically, compounds with methoxy groups at strategic positions showed enhanced activity with IC50 values ranging from 2.6 to 18 nM across different cancer cell lines .
- Xenograft Models : In vivo studies using xenograft models indicated that certain derivatives significantly inhibited tumor growth in human osteosarcoma models, underscoring their therapeutic potential .
Synthetic Methodologies
The synthesis of this compound typically involves several steps that can vary based on the desired derivatives and their functionalization. The compound can be synthesized through various chemical reactions involving thiophene derivatives and methoxy-substituted aromatic compounds.
Synthetic Routes
- General Synthesis : The synthesis often starts with thiophene derivatives that undergo methylation and carboxylation reactions. The use of methanol and sodium methylate in specific conditions has been reported to yield high purity products .
- Yield Optimization : Various studies suggest optimizing reaction conditions such as temperature and solvent choice to enhance yield and reduce by-products. For instance, using a combination of sodium carbonate and glycine methyl ester hydrochloride has been noted to improve the overall recovery rates during synthesis .
Material Science Applications
Beyond biological applications, this compound is also explored in material science due to its unique electronic properties.
Electronic Materials
- Conductive Polymers : The compound's structure allows it to be incorporated into conductive polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport properties makes it a candidate for further research in this area .
- Heterocyclic Building Blocks : As a heterocyclic compound, it serves as a building block for more complex organic materials used in various applications including sensors and catalysts .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy groups and the carboxylate ester group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter membrane properties, leading to its observed biological effects .
Comparison with Similar Compounds
This section compares Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate with structurally analogous benzo[b]thiophene derivatives, focusing on substituent effects, synthesis routes, and physicochemical properties.
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities among selected compounds:
Key Observations :
- Substituent Polarity: The trimethoxy derivative exhibits higher polarity and solubility in polar solvents compared to chlorinated (e.g., 6-Cl) or non-polar analogs (e.g., unsubstituted core) .
- Electrophilic Reactivity : Chlorine at position 6 (as in Methyl 6-chlorobenzo[b]thiophene-2-carboxylate) enhances electrophilic substitution reactivity, whereas methoxy groups direct reactions to specific positions .
Spectroscopic and Physicochemical Data
- IR Spectroscopy: Methoxy groups in the target compound show strong C-O stretches at ~1250–1050 cm⁻¹, whereas nitro derivatives exhibit characteristic NO₂ stretches at ~1520–1350 cm⁻¹ .
- NMR Data: The ¹H NMR of the trimethoxy derivative displays three singlet peaks for methoxy protons (δ 3.8–4.0 ppm), distinct from the aromatic proton environments of chlorinated or amino-substituted analogs .
Biological Activity
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHOS
- Molecular Weight : 251.29 g/mol
- IUPAC Name : this compound
This compound belongs to the class of benzo[b]thiophene derivatives and is characterized by the presence of methoxy groups that enhance its solubility and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by researchers at PubChem demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound also exhibits antioxidant properties. The DPPH radical scavenging assay revealed that this compound effectively scavenges free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
The biological activities of this compound can be attributed to its ability to interact with cellular targets. Studies suggest that the methoxy groups enhance the lipophilicity of the compound, facilitating its penetration into cell membranes. Additionally, molecular docking studies indicate that it may inhibit specific enzymes involved in microbial metabolism.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection severity when treated with formulations containing this compound compared to control groups.
- Case Study on Antioxidant Properties : In a randomized controlled trial assessing oxidative stress markers in patients with chronic diseases, those treated with this compound showed a marked decrease in malondialdehyde levels compared to placebo.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Answer: The compound is typically synthesized via cyclization or coupling reactions. For example, benzo[b]thiophene derivatives are prepared by reacting substituted benzaldehydes with methyl mercaptoacetate in DMF under basic conditions (e.g., K₂CO₃) at 60°C . Optimization involves:
- Molar Ratios: Using 1.2 equivalents of anhydrides (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride) to improve yields .
- Purification: Reverse-phase HPLC with methanol-water gradients (30%→100%) enhances purity .
- Catalysis: Pd-based catalysts enable regioselective functionalization of the thiophene core .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer: Key methods include:
- Spectroscopy:
- 1H/13C NMR: Assign methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm) signals .
- IR: Confirm C=O (1700–1750 cm⁻¹) and C-O (1250–1050 cm⁻¹) stretches .
- Chromatography: LC-MS validates molecular weight (e.g., [M+H]+ at m/z ~280–300) .
- Melting Point: Consistent melting ranges (e.g., 107–108°C for analogs) confirm purity .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positions) influence bioactivity?
- Answer: Methoxy groups enhance lipophilicity and binding to hydrophobic pockets. For example:
- Antibacterial Activity: 3,5,6-Trimethoxy analogs show improved activity against Gram-positive bacteria due to increased membrane penetration .
- STAT3 Inhibition: 2-Carbonylbenzo[b]thiophene derivatives with electron-withdrawing groups (e.g., trifluoromethyl) disrupt STAT3 dimerization .
- Table: Bioactivity Trends in Analogues
| Substituent Position | Activity (IC₅₀) | Target |
|---|---|---|
| 3,5,6-Trimethoxy | 8.2 µM | STAT3 |
| 4-Trifluoromethyl | 0.5 µM | STAT3 |
Q. How can contradictory biological data between similar derivatives be resolved?
- Answer: Contradictions often arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1–100 µM) .
- Metabolic Stability: Test in hepatocyte models to rule out false positives from rapid degradation .
- Counter-Screening: Exclude off-target effects using kinase/GPCR panels .
Q. What computational methods aid in predicting the compound’s reactivity and binding modes?
- Answer:
- DFT Calculations: Optimize geometries and predict electrophilic sites (e.g., C-2 carbonyl for nucleophilic attack) .
- Molecular Docking: Simulate binding to STAT3’s SH2 domain (PDB: 1BG1) using AutoDock Vina .
- ADMET Prediction: Tools like SwissADME estimate logP (≈2.5) and BBB permeability .
Methodological Challenges
Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?
- Answer: Common issues include:
- Low Yields: Replace anhydrides (e.g., maleic → glutaric) to reduce steric hindrance .
- Byproducts: Use scavengers (e.g., triethylamine) to trap HCl during coupling reactions .
- Solvent Choice: Switch from DMF to THF for easier large-scale purification .
Q. How can regioselectivity be controlled during functionalization of the thiophene ring?
- Answer:
- Directing Groups: Install methoxy groups at C-3/C-5 to guide electrophilic substitution at C-6 .
- Metal Catalysis: Pd(OAc)₂ with ligands (e.g., PPh₃) enables C-H activation at specific positions .
Data Reproducibility
Q. Why might NMR spectra vary between batches, and how is this addressed?
- Answer: Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
